An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate
An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as 1-Fluoro-sym-collidinium triflate, is a powerful and versatile electrophilic fluorinating agent.[1] Belonging to the class of N-fluoropyridinium salts, this reagent has gained significant attention in organic synthesis for its ability to introduce fluorine atoms into a wide variety of organic molecules under relatively mild conditions. Its stability, ease of handling, and high reactivity make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, including detailed experimental protocols and quantitative data.
Physicochemical Properties
1-Fluoro-2,4,6-trimethylpyridinium triflate is a white to off-white or pale yellow crystalline powder.[1] It is stable and can be stored for extended periods under a dry atmosphere.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁F₄NO₃S | [1] |
| Molecular Weight | 289.25 g/mol | [1] |
| CAS Number | 107264-00-6 | [1] |
| Melting Point | 162-165 °C | [1] |
| Appearance | White to off-white or pale yellow powder | [1] |
| Purity | ≥ 95% | [1] |
| Synonyms | 1-Fluoro-sym-collidinium triflate | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of 1-Fluoro-2,4,6-trimethylpyridinium triflate.
| Technique | Description |
| ¹H NMR | Spectra available from various suppliers. |
| ¹³C NMR | Spectra available from various suppliers. |
| ¹⁹F NMR | Spectra available from various suppliers. |
| IR | Spectra available from various suppliers. |
| Mass Spectrometry | Spectra available from various suppliers. |
Note: For detailed spectra, please refer to chemical suppliers such as ChemicalBook, which provide access to ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[2]
Synthesis
The synthesis of 1-Fluoro-2,4,6-trimethylpyridinium triflate is based on the general procedure for the preparation of N-fluoropyridinium salts developed by Umemoto and coworkers.[3] The method involves the direct fluorination of the corresponding pyridine derivative in the presence of a triflate salt.
Experimental Protocol: Synthesis of 1-Fluoro-2,4,6-trimethylpyridinium triflate
Caution: This reaction involves the use of elemental fluorine, which is a highly toxic and corrosive gas. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
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2,4,6-Collidine (2,4,6-trimethylpyridine)
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Sodium triflate (NaOTf)
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Anhydrous acetonitrile (CH₃CN)
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A mixture of 10% fluorine in nitrogen (F₂/N₂)
Procedure:
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A 300-mL, three-necked, round-bottomed flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet is charged with 2,4,6-collidine (0.06 mol), sodium triflate (0.06 mol), and 80 mL of anhydrous acetonitrile.
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The system is purged with nitrogen, and the reaction mixture is cooled to -40 °C in a cooling bath.
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A stream of 10% fluorine in nitrogen is introduced just above the surface of the rapidly stirred solution at a controlled rate.
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The reaction is monitored by ¹⁹F NMR spectroscopy until the starting material is consumed.
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Upon completion of the reaction, the system is purged with nitrogen to remove any residual fluorine gas.
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The reaction mixture is warmed to room temperature and filtered to remove any insoluble byproducts.
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The filtrate is concentrated under reduced pressure to yield the crude product.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to afford pure 1-Fluoro-2,4,6-trimethylpyridinium triflate as a crystalline solid.
Applications in Organic Synthesis
1-Fluoro-2,4,6-trimethylpyridinium triflate is a versatile reagent with a broad range of applications in organic synthesis.
Electrophilic Fluorination of Carbonyl Compounds
One of the primary applications of this reagent is the electrophilic fluorination of active methylene compounds, such as β-dicarbonyl compounds. The reaction proceeds smoothly to afford the corresponding α-fluorinated products, which are valuable building blocks in medicinal chemistry.
General Experimental Protocol for Fluorination of β-Ketoesters:
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To a solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added 1-Fluoro-2,4,6-trimethylpyridinium triflate (1.1 mmol).
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The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours) and monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to give the desired α-fluoro-β-ketoester.
Table of Representative Fluorination Reactions:
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 12 | 85 |
| Diethyl malonate | Diethyl 2-fluoromalonate | 24 | 78 |
| 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 8 | 92 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and substrate.
Palladium-Catalyzed C-H Functionalization
1-Fluoro-2,4,6-trimethylpyridinium triflate also serves as a potent oxidant in palladium-catalyzed C-H activation reactions. It enables the direct functionalization of C-H bonds, a highly sought-after transformation in modern organic synthesis. For instance, it has been successfully employed in the Pd(II)-catalyzed para-selective C-H arylation and olefination of various substrates.[4]
General Experimental Protocol for Pd-Catalyzed C-H Arylation:
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A mixture of the substrate (1.0 mmol), the arylating agent (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-acyl amino acid), and 1-Fluoro-2,4,6-trimethylpyridinium triflate (2.0 mmol) in an appropriate solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.
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The reaction is stirred at a specified temperature for a given time until the starting material is consumed (monitored by TLC or GC-MS).
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After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated.
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The residue is purified by column chromatography to afford the arylated product.
Safety and Handling
1-Fluoro-2,4,6-trimethylpyridinium triflate is a corrosive substance and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.
Conclusion
1-Fluoro-2,4,6-trimethylpyridinium triflate is a highly effective and versatile electrophilic fluorinating agent with significant applications in modern organic synthesis. Its stability, reactivity, and ease of handling make it an invaluable tool for the introduction of fluorine into organic molecules and as an oxidant in catalytic C-H functionalization reactions. The detailed protocols and data presented in this guide are intended to assist researchers in leveraging the full potential of this powerful reagent in their synthetic endeavors.
